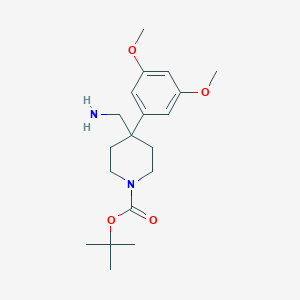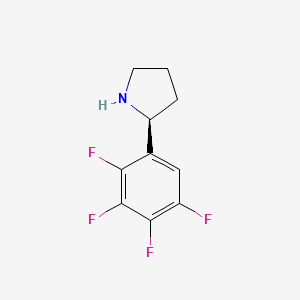![molecular formula C6H2Br2N2O2S B12950358 6,7-Dibromothieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B12950358.png)
6,7-Dibromothieno[3,2-d]pyrimidine-2,4(1H,3H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6,7-Dibromothieno[3,2-d]pyrimidine-2,4(1H,3H)-dione is a heterocyclic compound that features a thieno[3,2-d]pyrimidine core with bromine atoms at the 6 and 7 positions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6,7-Dibromothieno[3,2-d]pyrimidine-2,4(1H,3H)-dione typically involves the bromination of thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione. The reaction is carried out using bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a suitable solvent such as acetic acid or chloroform. The reaction conditions often require refluxing the mixture to ensure complete bromination.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing the reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
6,7-Dibromothieno[3,2-d]pyrimidine-2,4(1H,3H)-dione can undergo various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions, although specific examples are less common.
Cyclization Reactions: It can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and alkoxides, often in the presence of a base such as sodium hydride or potassium carbonate.
Oxidation and Reduction: Oxidizing agents like m-chloroperbenzoic acid and reducing agents like sodium borohydride can be used.
Cyclization Reactions: Cyclization can be facilitated by heating with appropriate catalysts or under acidic or basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine would yield a thieno[3,2-d]pyrimidine derivative with an amino group at the 6 or 7 position.
Scientific Research Applications
6,7-Dibromothieno[3,2-d]pyrimidine-2,4(1H,3H)-dione has several scientific research applications:
Medicinal Chemistry: It serves as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting kinase enzymes and other proteins involved in disease pathways.
Materials Science: The compound is used in the development of organic semiconductors and other advanced materials due to its electronic properties.
Biological Studies: It is employed in the study of biological systems, including enzyme inhibition and protein interaction studies.
Mechanism of Action
The mechanism of action of 6,7-Dibromothieno[3,2-d]pyrimidine-2,4(1H,3H)-dione depends on its specific application. In medicinal chemistry, it may act as an inhibitor of certain enzymes or proteins by binding to their active sites. The bromine atoms can enhance the compound’s binding affinity and specificity through halogen bonding and other interactions.
Comparison with Similar Compounds
Similar Compounds
Thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione: The parent compound without bromine atoms.
6-Bromothieno[3,2-d]pyrimidine-2,4(1H,3H)-dione: A mono-brominated derivative.
7-Bromothieno[3,2-d]pyrimidine-2,4(1H,3H)-dione: Another mono-brominated derivative.
Uniqueness
6,7-Dibromothieno[3,2-d]pyrimidine-2,4(1H,3H)-dione is unique due to the presence of two bromine atoms, which can significantly influence its reactivity and binding properties. This dual bromination can enhance its potential as a versatile intermediate in organic synthesis and its effectiveness in various applications.
Properties
Molecular Formula |
C6H2Br2N2O2S |
|---|---|
Molecular Weight |
325.97 g/mol |
IUPAC Name |
6,7-dibromo-1H-thieno[3,2-d]pyrimidine-2,4-dione |
InChI |
InChI=1S/C6H2Br2N2O2S/c7-1-2-3(13-4(1)8)5(11)10-6(12)9-2/h(H2,9,10,11,12) |
InChI Key |
QNLIEDIFQCOROB-UHFFFAOYSA-N |
Canonical SMILES |
C12=C(C(=O)NC(=O)N1)SC(=C2Br)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(R)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-(benzo[d][1,3]dioxol-5-ylmethyl)propanoic acid](/img/structure/B12950280.png)
![3-(Chloromethyl)pyrazolo[1,5-a]pyrazine](/img/structure/B12950286.png)
![Methyl {6-[(pyridin-4-yl)sulfanyl]-1H-benzimidazol-2-yl}carbamate](/img/structure/B12950293.png)
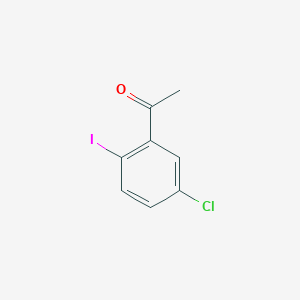
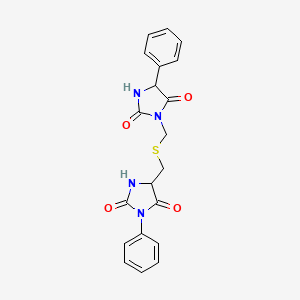

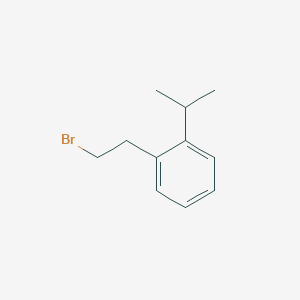

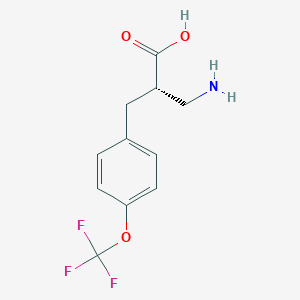
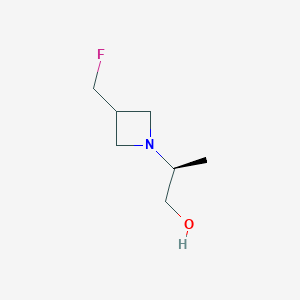
![N-(2-Acetamidophenyl)-N-[(1H-benzimidazol-2-yl)methyl]acetamide](/img/structure/B12950334.png)
![(7-Oxaspiro[3.5]nonan-2-yl)hydrazine dihydrochloride](/img/structure/B12950340.png)
